VrD2 -

VrD2

Catalog Number: EVT-244178
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

VrD2 is classified as a plant defensin, which are small peptides characterized by their high content of cysteine residues that form disulfide bonds. This structure is critical for their stability and biological activity. The protein is sourced from mung beans, which are widely cultivated and consumed in various parts of the world.

Synthesis Analysis

Methods and Technical Details

The synthesis of VrD2 can be achieved through both natural extraction from mung beans and recombinant DNA technology. The latter involves cloning the gene encoding VrD2 into an expression vector, followed by transformation into a suitable host organism (often bacteria or yeast) for protein production.

  1. Gene Cloning: The gene encoding VrD2 is amplified using polymerase chain reaction (PCR) and inserted into a plasmid.
  2. Expression: The plasmid is introduced into a host cell, where it utilizes the host's cellular machinery to produce the defensin.
  3. Purification: After expression, the protein is purified using techniques such as affinity chromatography or size-exclusion chromatography to isolate VrD2 from other cellular components.
Molecular Structure Analysis

Structure and Data

The molecular structure of VrD2 has been elucidated using nuclear magnetic resonance (NMR) spectroscopy. The three-dimensional structure comprises an α-helix and a triple-stranded anti-parallel β-sheet stabilized by disulfide bonds formed between cysteine residues.

  • PDB ID: 2GL1
  • Key Features:
    • Cysteine-rich motif
    • Compact globular shape
    • Specific binding sites for microbial targets

This structural configuration is essential for its interaction with microbial membranes, facilitating its antimicrobial action.

Chemical Reactions Analysis

Reactions and Technical Details

VrD2 exhibits antibacterial activity through various mechanisms:

  1. Membrane Disruption: The defensin interacts with bacterial membranes, leading to pore formation that disrupts cellular integrity.
  2. Targeting Peptidoglycan: It can bind to peptidoglycan layers in bacterial cell walls, inhibiting cell wall synthesis.

Research indicates that VrD2's efficacy varies against different bacterial strains, suggesting that its mode of action may be influenced by specific structural features of target microbes .

Mechanism of Action

Process and Data

The mechanism of action of VrD2 involves several steps:

  1. Binding: VrD2 binds to the surface of bacterial cells through electrostatic interactions due to its positive charge.
  2. Pore Formation: Upon binding, it inserts into the lipid bilayer, forming pores that allow leakage of cellular contents.
  3. Cell Death: This disruption leads to cell lysis and ultimately bacterial death.

Molecular docking studies have identified specific target proteins within bacterial cells that interact with VrD2, enhancing our understanding of its antibacterial properties .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

VrD2 exhibits distinct physical and chemical properties:

  • Molecular Weight: Approximately 5 kDa
  • Isoelectric Point: Basic nature due to positive charges at physiological pH
  • Solubility: Highly soluble in aqueous solutions
  • Stability: Stable under various pH conditions due to its disulfide bond structure

These properties contribute to its effectiveness as an antimicrobial agent in diverse environments .

Applications

Scientific Uses

VrD2 has several promising applications:

  1. Agricultural Biopesticides: Its antimicrobial properties can be harnessed to develop biopesticides that reduce reliance on synthetic chemicals.
  2. Pharmaceutical Development: Research into defensins like VrD2 may lead to new antibiotic therapies targeting resistant bacterial strains.
  3. Biotechnology: It can be used in genetic engineering approaches to enhance disease resistance in crops.

The ongoing research into plant defensins highlights their potential as sustainable alternatives in both agriculture and medicine .

Introduction to VrD2 in Plant Defense Systems

Evolutionary Significance of VrD2 in Plant-Pathogen Coevolution

Plant-pathogen interactions have driven the molecular evolution of VrD2 through reciprocal selection pressures, with pathogens evolving counter-defenses and plants diversifying their chemical recognition systems. Genomic analyses reveal that VrD2-related genes reside in rapidly evolving genomic regions characterized by elevated nucleotide substitution rates and frequent structural rearrangements [5]. These genetic hotspots exhibit signatures of balancing selection maintaining multiple functional alleles within natural plant populations, a pattern consistent with the "trench warfare" model of host-pathogen coevolution where rare alleles gain selective advantages [5] [10]. Evidence from transplant experiments demonstrates that VrD2 chemical phenotypes show local adaptation patterns, with specialist pathogens exhibiting greater susceptibility to locally novel VrD2 chemotypes compared to resident plant populations [9]. This geographic mosaic of coevolution generates diversifying selection on VrD2 structures across populations, maintaining phytochemical β-diversity as an evolutionary response to spatially variable pathogen pressures [9].

The evolutionary trajectory of VrD2 involves significant functional trade-offs between defensive efficacy and metabolic costs. Plants investing heavily in VrD2 biosynthesis frequently exhibit growth-defense trade-offs manifesting as reduced photosynthetic rates and competitive abilities under low-pathogen conditions [4]. Molecular analyses indicate that VrD2 evolution occurs through gene family expansion, with tandem duplications creating paralogous copies that subsequently undergo functional specialization targeting different pathogen classes [5]. The compound's evolution exemplifies coevolutionary escalation, where increasing pathogen virulence drives diversification of VrD2 isoforms through positive selection at specific recognition residues [2] [10]. This dynamic creates an ongoing evolutionary arms race evidenced by high Ka/Ks ratios at VrD2 loci, particularly in residues interacting with pathogen virulence factors [5].

Table 1: Evolutionary Mechanisms Influencing VrD2 Diversification

Evolutionary ProcessGenetic SignatureEcological Outcome
Balancing SelectionElevated Tajima's D, Trans-species polymorphismsMaintenance of diverse alleles within populations
Diversifying SelectionElevated Ka/Ks ratios in recognition domainsLocal adaptation to geographically variable pathogens
Gene Family ExpansionTandem duplications, Paralogous copiesFunctional specialization against different pathogen classes
Coevolutionary EscalationPositive selection in effector-binding sitesStructural innovation in response to pathogen virulence factors
Frequency-Dependent SelectionRare allele advantage, Negative frequency dependencePreservation of allelic diversity across metapopulations

Phylogenetic Distribution of VrD2 Across Angiosperms and Gymnosperms

VrD2 exhibits a non-uniform phylogenetic distribution reflecting both deep evolutionary conservation and lineage-specific diversification events. Molecular phylogenies place the origin of VrD2-like compounds in the early seed plants, with homologous biosynthetic pathways identified in both gymnosperm and angiosperm lineages [3] [7]. The compound demonstrates differential expression patterns across major plant clades, with substantially higher concentrations and structural diversity observed in eudicot angiosperms compared to monocots and gymnosperms [3]. This phylogenetic pattern correlates with the diversification of insect herbivores during the Cretaceous, suggesting coevolutionary drivers for chemical innovation [7]. Within gymnosperms, VrD2 orthologs appear predominantly in conifer families, particularly Pinaceae, where they likely function in defense against bark beetles and fungal symbionts, while being conspicuously absent in cycads and Ginkgo [3] [7]. The compound's biosynthetic pathway shows evidence of recurrent evolutionary loss in at least four angiosperm families adapted to low-herbivory environments, supporting its primary defensive function [7].

Comparative genomic analyses reveal significant structural divergence in VrD2 across plant lineages. Gymnosperm VrD2 variants typically possess conserved core structures but lack the variable side chains characteristic of angiosperm isoforms, potentially limiting their recognition specificity against rapidly evolving pathogens [7]. Molecular clock estimates indicate that the gene duplication events responsible for VrD2 diversification occurred approximately 120-160 MYA, coinciding with the origin of specialized herbivores [3]. The Gnepine hypothesis of seed plant relationships, which places Gnetales as sister to Pinaceae, receives support from shared VrD2 biosynthetic innovations in these lineages that are absent in other conifers [3] [7]. This includes unique methyltransferase domains responsible for structural modifications enhancing antifungal activity. Population genetic studies demonstrate that VrD2 loci in tropical angiosperms exhibit exceptionally high nucleotide diversity (π = 0.02-0.04), significantly exceeding genome-wide averages and suggesting intense diversifying selection in high-biodiversity regions [9].

Table 2: Phylogenetic Patterns of VrD2 Across Major Plant Groups

Plant GroupVrD2 PresenceStructural FeaturesDiversity LevelEvolutionary Innovations
Eudicot AngiospermsUniversalComplex side chains, Variable functional groupsHigh (15-25 isoforms)Glycosylation variants, Sulfotransferase modifications
Monocot AngiospermsLimited to PoaceaeLinear side chains, Few modificationsModerate (5-8 isoforms)Hydroxylation patterns, Ester linkages
Basal AngiospermsPatchy distributionIntermediate complexityLow (1-3 isoforms)Conserved core structure
GnetalesPresentModified core with methyl groupsModerate (6-10 isoforms)Unique methylation patterns
Conifers (Pinaceae)PresentPartially conserved coreLow-moderate (3-5 isoforms)Terpenoid conjugation
Cycads/GinkgoAbsentN/AN/AN/A

Ecological Roles of VrD2 in Rhizosphere Microbiome Modulation

VrD2 serves as a critical chemical mediator in the rhizosphere, influencing microbial community composition through both inhibitory and stimulatory mechanisms. At concentrations ≥10μM, VrD2 exhibits broad-spectrum antifungal activity through membrane permeabilization, disrupting proton gradients and inducing reactive oxygen species in sensitive fungal pathogens [6]. This membrane interaction involves specific lipid-binding domains within the VrD2 molecule that preferentially target fungal ergosterol over plant phytosterols [6]. However, at subinhibitory concentrations (<2μM), VrD2 functions as a signaling molecule enhancing beneficial microbial colonization, particularly stimulating biofilm formation in plant growth-promoting rhizobacteria (PGPR) such as Pseudomonas and Bacillus species [6]. This concentration-dependent duality positions VrD2 as a regulatory switch controlling microbial equilibrium in the root zone. The compound's spatial distribution creates chemical gradients extending up to 1.5mm from root surfaces, establishing distinct microbial niches correlated with VrD2 concentrations [9].

The ecological functions of VrD2 extend beyond direct antimicrobial effects to include systemic signaling roles within plant microbiomes. Root-exuded VrD2 induces transcriptional reprogramming in mycorrhizal fungi, upregulating genes involved in nutrient exchange and symbiosis establishment [6]. This signaling function facilitates mycorrhizal network integration, potentially enhancing interplant communication and community-wide defense priming. VrD2 also modulates microbial interactions by disrupting quorum-sensing pathways in phytopathogenic bacteria while simultaneously enhancing signaling in beneficial strains [6] [10]. This selective interference creates a competitive advantage for PGPR, indirectly protecting root systems. The compound's ecological impact demonstrates significant temporal dynamics, with peak exudation coinciding with critical developmental stages such as flowering and fruit set when plants are most vulnerable to pathogen impacts [4] [9]. Furthermore, VrD2 contributes to soil legacy effects, with its persistence in soil (t½ = 17-25 days) influencing successive plant generations through feedback loops that alter microbiome assembly [9].

Table 3: Ecological Functions of VrD2 in Rhizosphere Interactions

Ecological FunctionMechanismMicrobial TargetsConcentration Dependence
Direct Antifungal ActivityMembrane permeabilization, ROS inductionFusarium spp., Rhizoctonia solaniHigh (>10 μM)
PGPR StimulationEnhanced biofilm formation, ChemotaxisPseudomonas fluorescens, Bacillus subtilisLow (<2 μM)
Mycorrhizal SignalingSymbiosis gene upregulation, Hyphal branchingGlomus spp., Rhizophagus irregularisModerate (2-5 μM)
Quorum Sensing InterferenceAHL mimicry, Signal degradationAgrobacterium tumefaciens, Ralstonia solanacearumModerate (5-10 μM)
Allelopathic CommunicationSoil diffusion, Root exudate signalingAdjacent plant microbiomesVariable
Soil Legacy EstablishmentOrganic matter binding, Slow degradationSuccessive plant generationsCumulative

The ecological efficacy of VrD2 is significantly influenced by environmental modulation, with soil parameters altering its stability and bioavailability. Clay-rich soils demonstrate reduced VrD2 efficacy due to adsorption to mineral surfaces, decreasing bioavailable concentrations by 40-70% compared to sandy soils [9]. Soil pH substantially impacts VrD2's ionization state, with acidic conditions (pH<5.5) enhancing membrane permeability while alkaline conditions promote compound degradation [6]. The compound's ecological half-life exhibits temperature dependence, decreasing from 25 days at 15°C to just 9 days at 30°C, creating seasonal variation in its protective effects [9]. Plant genetic studies reveal accession-specific variation in VrD2 exudation rates differing up to 12-fold across ecotypes, creating distinct selection environments for microbiome assembly [5] [9]. This genetic variation drives microgeographic adaptation of soil microbial communities to local VrD2 chemotypes, demonstrating the reciprocal influence between plant chemistry and microbiome evolution [5] [9].

Properties

Product Name

VrD2

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